molecular formula C10H13NO B1392572 2,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazine CAS No. 58960-12-6

2,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazine

Cat. No.: B1392572
CAS No.: 58960-12-6
M. Wt: 163.22 g/mol
InChI Key: XMQVNUTYQGTWSH-UHFFFAOYSA-N
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Description

Molecular Geometry and Bonding Configuration

2,7-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine (CAS 58960-12-6) is a bicyclic heterocyclic compound comprising a benzene ring fused to an oxazine ring. Its molecular formula (C₁₀H₁₃NO) and molecular weight (163.22 g/mol) reflect the presence of two methyl substituents at positions 2 and 7 of the aromatic system.

Key Structural Features

  • Benzoxazine Core : The oxazine ring adopts a partially saturated six-membered conformation, with the nitrogen atom bonded to the oxygen atom and a methyl group at position 2. The dihydro designation indicates the presence of two single bonds within the oxazine ring, creating a non-planar configuration.
  • Dihedral Angles : Crystallographic studies reveal a dihedral angle of approximately 91.7° between the benzoxazine ring and the benzene plane, indicating near-perpendicular orientation. This geometry minimizes steric clashes and stabilizes the molecule through reduced π-system overlap.
  • Bond Lengths and Angles :
    • C–O Bonds : Ranging from 1.3686(19) Å to 1.415(2) Å , typical for oxazine systems.
    • C–N Bonds : Exhibit trigonal pyramidal geometry around the nitrogen atom, with bond angles expanding to 112–115° due to steric effects from substituents.
Table 1: Bond Lengths and Angles in this compound
Bond Type Length (Å) Angle (°) Reference
C–O (oxazine ring) 1.3686–1.4152
C–N (trigonal pyramidal) 112–115
Dihedral Angle (benzoxazine-benzene) 91.7

Stereoelectronic Effects of Methyl Substituents

The methyl groups at positions 2 and 7 exert significant stereoelectronic and steric influences, shaping the compound’s reactivity and conformational preferences.

Electronic Effects

  • Inductive Donor Effects : Methyl groups donate electron density via σ-bonding, slightly increasing the electron density on the oxazine ring. This stabilizes the nitrogen center and may influence the reactivity of adjacent bonds.
  • Hyperconjugation : The C–CH₃ bonds contribute to delocalization of electrons, further stabilizing the oxazine ring and affecting the aromaticity of the benzene moiety.

Steric Effects

  • Positional Steric Hindrance : The methyl group at position 2 creates steric bulk near the nitrogen atom, forcing a distorted trigonal pyramidal geometry around the N–C bond.
  • Conformational Rigidity : The 7-methyl substituent restricts rotational freedom of the benzene ring, locking the dihedral angle at ~91.7° and preventing coplanar arrangements.

Comparative Analysis with Ortho/Meta-Substituted Benzoxazine Derivatives

The placement of substituents significantly alters the electronic and steric profiles of benzoxazine derivatives. Below is a comparative analysis of this compound with ortho- and meta-substituted analogs.

Ortho-Substituted Derivatives (e.g., 2,2-Dimethyl)

  • Steric Clashes : Adjacent methyl groups (e.g., at positions 2 and 2) create severe steric strain, forcing the oxazine ring into a more distorted conformation. This reduces electronic delocalization and increases bond-angle expansion around the nitrogen.
  • Electronic Effects : Proximity to the nitrogen atom enhances inductive donation, further stabilizing the oxazine ring but potentially hindering reactivity at the N–C bond.

Meta-Substituted Derivatives (e.g., 3,4-Dimethyl)

  • Reduced Steric Strain : Methyl groups at meta positions (e.g., 3 and 4) minimize steric interference with the oxazine ring, allowing a more planar arrangement of the benzene ring.
  • Electronic Distribution : Meta substituents exert weaker inductive effects on the oxazine ring, resulting in a less stabilized nitrogen center compared to ortho derivatives.
Table 2: Comparative Properties of Benzoxazine Derivatives
Property 2,7-Dimethyl (Target) Ortho-Substituted Meta-Substituted
Steric Strain Moderate High Low
Dihedral Angle ~91.7° <90° >90°
N–C Bond Angles 112–115° >115° <110°
Electronic Stabilization Moderate High Low

Properties

IUPAC Name

2,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-7-3-4-9-10(5-7)12-8(2)6-11-9/h3-5,8,11H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMQVNUTYQGTWSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC2=C(O1)C=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401264455
Record name 3,4-Dihydro-2,7-dimethyl-2H-1,4-benzoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401264455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58960-12-6
Record name 3,4-Dihydro-2,7-dimethyl-2H-1,4-benzoxazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58960-12-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dihydro-2,7-dimethyl-2H-1,4-benzoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401264455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,7-dimethylphenol with formaldehyde and an amine, followed by cyclization to form the benzoxazine ring .

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 2,7-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Chemical Synthesis and Research Applications

Building Block in Organic Synthesis
2,7-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine serves as a versatile building block for the synthesis of more complex organic molecules. Its structure allows for modifications that can lead to the development of novel compounds with desired properties.

Polymer Chemistry
In materials science, benzoxazines are known for their utility in producing advanced polymers and resins. The incorporation of this compound into polymer matrices enhances thermal stability and mechanical properties .

Biological Activities

Antimicrobial Properties
Research indicates that derivatives of benzoxazines exhibit antimicrobial activities. Studies have shown that this compound may possess activity against various bacterial strains, making it a candidate for further investigation as an antimicrobial agent.

Anticancer Potential
Preliminary studies suggest that this compound may have anticancer properties. Its ability to interact with cellular pathways involved in cell proliferation and apoptosis presents opportunities for developing new cancer therapies .

Pharmacological Insights

Insulin Release Modulation
The compound has been studied for its effects on pancreatic β-cell KATP channels. It has been observed to inhibit insulin release under certain conditions, which could be beneficial in managing conditions like hyperinsulinemia .

Vasorelaxant Activity
this compound acts as a calcium entry blocker in vascular smooth muscle cells. This mechanism contributes to its potential application as a vasorelaxant agent, which could be useful in treating hypertension or other vascular disorders .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialExhibits activity against various bacterial strains
AnticancerPotential to inhibit cancer cell proliferation
Insulin ReleaseInhibits glucose-induced insulin release
VasorelaxationActs as a calcium entry blocker

Case Study: Vasorelaxant Activity

In laboratory settings, the vasorelaxant activity of this compound was characterized using rat aortic rings precontracted by high potassium concentrations. The results indicated that the compound effectively induced relaxation in a dose-dependent manner .

Mechanism of Action

The mechanism of action of 2,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazine involves its interaction with specific molecular targets and pathways. For instance, it may act on certain enzymes or receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Modifications and Pharmacological Activities

Table 1: Key Structural and Pharmacological Comparisons

Compound Name Substituents Biological Activity Potency/IC50 Values Reference ID
2,7-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine 2-CH₃, 7-CH₃ Insulin release inhibition, vascular smooth muscle relaxation Not explicitly reported
6,8-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine 6-CH₃, 8-CH₃ Antimicrobial, fluorescent properties Purity: 99% (commercial grade)
2,2-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine 2,2-diCH₃ Intracellular calcium modulation IC50 ratio (PE/K⁺): 2.1 for compound 3c
6-Nitro-3,4-dihydro-2H-1,4-benzoxazine 6-NO₂ Precursor for electrophilic substitution reactions Melting point: 117–119°C
2-(4,5-Dihydro-1H-imidazol-2-yl)-3,4-dihydro-2H-1,4-benzoxazine 2-imidazoline moiety Antihypertensive, α₂-adrenergic and imidazoline receptor affinity MAP reduction in hypertensive rats
4-Acetyl-6-(3-tert-butylamino-2-hydroxy)propoxy derivative 4-COCH₃, 6-O-substituent Coronary vasodilation, β-adrenergic receptor affinity 2.5-fold higher α₂ affinity vs. propranolol

Key Observations:

  • Substituent Position: Methyl groups at positions 2 and 7 (2,7-dimethyl) confer insulin release inhibition, while 6,8-dimethyl derivatives exhibit antimicrobial activity .
  • Functional Groups: Nitro (6-NO₂) and imidazoline substituents enable electrophilic reactivity and cardiovascular targeting, respectively .
  • Receptor Selectivity: Compounds with homoveratrylamine side chains (e.g., 3c in ) show intracellular calcium modulation, whereas β-adrenergic agonists (e.g., ) prioritize vasodilation.

Biological Activity

2,7-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications based on current research findings.

Primary Targets
The compound primarily interacts with:

  • Pancreatic β-cell KATP channels
  • Vascular smooth muscle cells

These interactions facilitate its role as a calcium entry blocker, influencing insulin release and muscle relaxation.

Biochemical Pathways
The compound affects several biochemical pathways:

  • Inhibition of insulin release from pancreatic β-cells
  • Relaxation of vascular smooth muscle cells

This dual action contributes to its potential utility in managing conditions like diabetes and hypertension.

Interaction Studies

Research indicates that this compound exhibits varying affinities for different biological receptors. For instance, it has been shown to interact with glucose-induced insulin release mechanisms but is less potent compared to other benzoxazine derivatives.

Cellular Effects

The compound influences various cellular processes:

  • Cell Signaling : Modulates pathways involved in insulin signaling.
  • Gene Expression : Affects the transcription of genes related to metabolic processes.
  • Inflammatory Response : Some derivatives have been noted to inhibit COX-1 and COX-2 enzymes, impacting inflammation.

Case Studies

Recent studies have highlighted the effectiveness of this compound in experimental models:

  • Insulin Secretion Studies : In vitro experiments demonstrated that this compound can inhibit insulin secretion from isolated pancreatic β-cells when exposed to high glucose concentrations.
  • Vascular Relaxation Tests : In vivo studies using rat aortic rings showed significant relaxation effects when precontracted with KCl, indicating its potential as a vasodilator.

Comparative Analysis of Biological Activity

CompoundTarget ReceptorBiological ActivityReference
This compoundPancreatic β-cell KATP channelsInhibits insulin release
Other BenzoxazinesVariousVariable receptor affinity
3,4-Dihydro derivatives5HT3 receptorsAntagonistic activity

Temporal Effects and Stability

The stability and degradation of this compound are crucial for its efficacy. Laboratory studies indicate that while some derivatives maintain their biological activity over time, others may degrade and lose efficacy. Understanding these temporal effects is essential for optimizing therapeutic applications.

Transport and Distribution

The pharmacokinetics of this compound involve specific transport mechanisms that facilitate its movement across cellular membranes. Studies suggest that its localization within tissues can significantly influence its biological activity and potential side effects.

Q & A

Q. What structural modifications enhance selectivity for specific biological targets?

  • SAR Findings :
  • 2-Position Substitution : Nitrato groups (e.g., compound 8) add nitrate-like vasodilation, while hydroxyl groups improve solubility and duration .
  • 7-Methyl vs. 7-Fluoro : Fluorination increases metabolic stability (t₁/₂ from 2.1 h to 4.7 h in hepatic microsomes) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazine
Reactant of Route 2
Reactant of Route 2
2,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazine

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